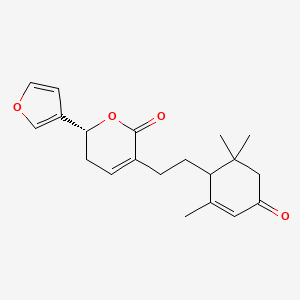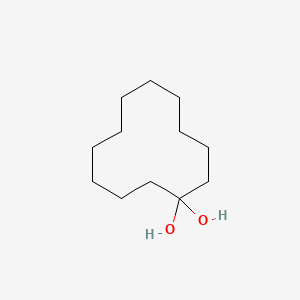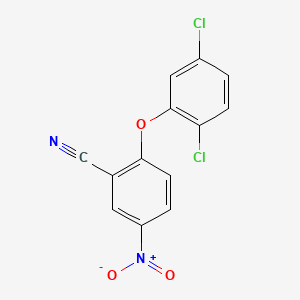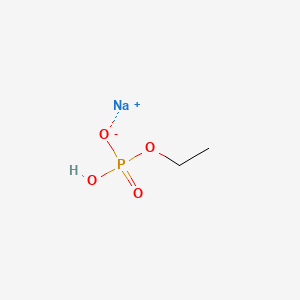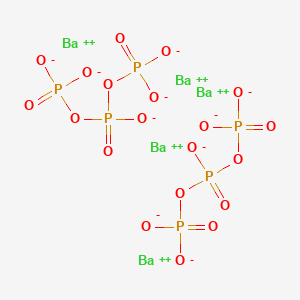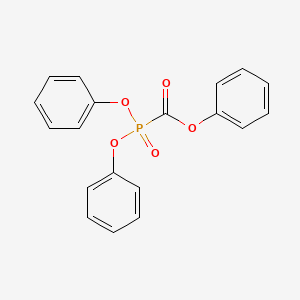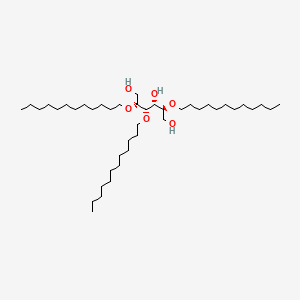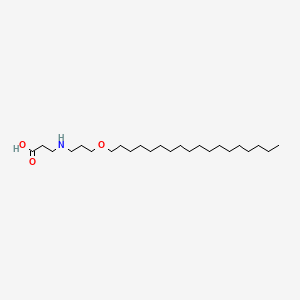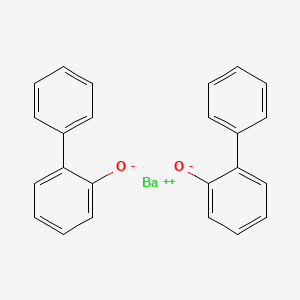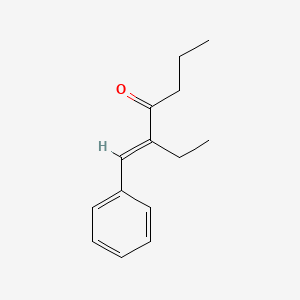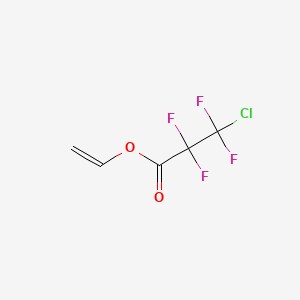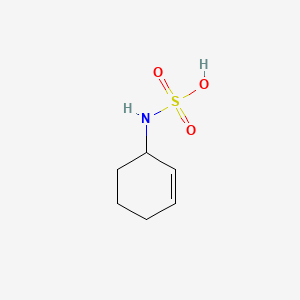
Diethyl (1-methylbutyl)vinylmalonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl (1-methylbutyl)vinylmalonate is an organic compound with the molecular formula C14H24O4. It is a diethyl ester of malonic acid, where the malonic acid is substituted with a 1-methylbutyl group and a vinyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1-methylbutyl)vinylmalonate typically involves the alkylation of diethyl malonate. The process begins with the generation of the enolate ion from diethyl malonate using a strong base such as sodium ethoxide in ethanol. This enolate ion then undergoes alkylation with 1-methylbutyl bromide to form diethyl (1-methylbutyl)malonate. The vinyl group can be introduced through a subsequent reaction with a vinyl halide under suitable conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Diethyl (1-methylbutyl)vinylmalonate undergoes various types of chemical reactions, including:
Alkylation: The enolate form of the compound can react with alkyl halides to form substituted products.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, forming substituted acetic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Alkyl Halides: 1-methylbutyl bromide, vinyl bromide.
Major Products
Substituted Malonates: Formed through alkylation reactions.
Carboxylic Acids: Formed through hydrolysis and decarboxylation reactions.
科学研究应用
Diethyl (1-methylbutyl)vinylmalonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through alkylation and condensation reactions.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of diethyl (1-methylbutyl)vinylmalonate involves its reactivity as an enolate ion. The enolate ion can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new carbon-carbon bonds. This reactivity is crucial in its role as a synthetic intermediate in organic chemistry .
相似化合物的比较
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the 1-methylbutyl and vinyl substitutions.
Dimethyl malonate: Similar to diethyl malonate but with methyl ester groups instead of ethyl.
Malonic acid: The parent dicarboxylic acid from which these esters are derived.
Uniqueness
Diethyl (1-methylbutyl)vinylmalonate is unique due to the presence of both a 1-methylbutyl group and a vinyl group. These substitutions confer distinct reactivity and properties compared to simpler malonate esters. The vinyl group, in particular, allows for additional functionalization and reactivity, making it a valuable intermediate in organic synthesis .
属性
CAS 编号 |
84100-22-1 |
|---|---|
分子式 |
C14H24O4 |
分子量 |
256.34 g/mol |
IUPAC 名称 |
diethyl 2-ethenyl-2-pentan-2-ylpropanedioate |
InChI |
InChI=1S/C14H24O4/c1-6-10-11(5)14(7-2,12(15)17-8-3)13(16)18-9-4/h7,11H,2,6,8-10H2,1,3-5H3 |
InChI 键 |
QEWHCHQTQURLGQ-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)C(C=C)(C(=O)OCC)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


